

Eplerenone-d3: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone-d3 is the deuterated analog of Eplerenone, a selective aldosterone receptor antagonist. It serves as a critical internal standard for the quantification of Eplerenone in biological matrices during pharmacokinetic and metabolic studies.[1][2] The incorporation of three deuterium atoms on the methyl ester group provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry without altering the compound's fundamental chemical behavior.[1] Eplerenone itself is a vital therapeutic agent used in the management of hypertension and heart failure, functioning by blocking the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[3][4] This guide provides an in-depth overview of the physical and chemical properties of **Eplerenone-d3**, detailed experimental protocols for its characterization, and a visualization of its relevant biological pathways.

Physical and Chemical Properties

Eplerenone-d3 is a white to off-white crystalline solid.[5] Its properties are largely identical to those of unlabeled Eplerenone, with the primary difference being its increased molecular weight due to the deuterium labeling.





Table 1: General Physical and Chemical Properties of

Eplerenone-d3

Property	Value	Reference(s)
IUPAC Name	trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'- dioxospiro[18- oxapentacyclo[8.8.0.0 ¹ ,1 ⁷ .0 ² , ⁷ .0 1 ¹ ,1 ⁵]octadec-6-ene-14,2'- oxolane]-9-carboxylate	[6]
Molecular Formula	C24H27D3O6	[7]
Molecular Weight	417.51 g/mol	[7][8]
Appearance	White to Off-White Solid	[5][9]
Melting Point	241-243°C	[10]
Storage Temperature	2-8°C Refrigerator or -20°C Freezer	[5][10]
Unlabeled CAS No.	107724-20-9	[5][9]

Table 2: Solubility Profile of Eplerenone

The solubility of the parent compound, Eplerenone, provides a strong indication of the expected solubility for **Eplerenone-d3**.

Solvent	Solubility Description	Reference(s)
Water	Very slightly soluble	[2][11]
Chloroform	Slightly Soluble	[10]
Methanol	Slightly Soluble (with heating)	[10]
Octanol/Water Partition Coefficient (log P)	~1.4 (Computed)	[6]



Spectroscopic and Chromatographic Data Table 3: Mass Spectrometry Data for Eplerenone

Mass spectrometry is the primary technique where **Eplerenone-d3** is utilized. The deuterated standard allows for differentiation from the endogenous compound. The following are key mass transitions for the parent compound, which would be adjusted for the +3 Da shift of the deuterated standard.

Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Method	Reference(s)
ESI Positive	415	163	LC-MS/MS	[12]

Table 4: Chromatographic Conditions for Eplerenone Analysis

Eplerenone-d3 is expected to have a retention time nearly identical to that of unlabeled Eplerenone under the same chromatographic conditions.

Method	Column	Mobile Phase	Detection	Reference(s)
RP-HPLC	C18 (4.6 mm × 100 mm, 2.7 μm)	H ₂ O-CH ₃ CN- MeOH (64:18:18)	UV at 240 nm	[4]
LC-MS/MS	Atlantis dC18 (150 x 3 mm, 3.0 μm)	Methanol and Ammonium Acetate (3:2, v/v)	ESI-MS	[1]
UPLC	Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)	Gradient of 10 mmol/L Ammonium Acetate (pH 4.5), Methanol, and Acetonitrile	UV at 245 nm	[13]

Experimental Protocols



The following sections detail standardized methodologies for determining the key physical and analytical properties of **Eplerenone-d3**.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid.[14][15]

- Sample Preparation: Ensure the Eplerenone-d3 sample is thoroughly dry and finely powdered by grinding in a mortar.[15]
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a column of 2-3 mm height.[8][16]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.[8]
- Accurate Determination: Set the starting temperature to approximately 15-20°C below the estimated melting point.[8][16] Heat at a controlled rate of 1-2°C per minute.[8]
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (complete melting). This range is the melting point.[8]
- Replicate: Repeat the measurement at least twice with fresh samples to ensure reproducibility.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5][6]

• Preparation: Add an excess amount of solid **Eplerenone-d3** to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent). The excess solid should



be clearly visible.[6][17]

- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
 Separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[6]
- Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.
 Determine the concentration of Eplerenone-d3 in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6][18]
- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
 Report the solubility in units such as mg/mL or μg/mL.

Purity and Identification (RP-HPLC Method)

This protocol describes a general Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of **Eplerenone-d3** and confirming its identity against a reference standard.

- Standard and Sample Preparation: Prepare a stock solution of the Eplerenone-d3 reference standard and the test sample in a suitable diluent (e.g., H₂O-CH₃CN-MeOH, 50:25:25).
 Create a series of dilutions for linearity assessment.
- Chromatographic System:
 - Column: C18 stationary phase (e.g., 4.6 mm × 100 mm, 2.7 μm particle size).
 - Mobile Phase: A degassed mixture of water, acetonitrile, and methanol (e.g., 64:18:18 v/v/v).
 - Flow Rate: 1.0 mL/min.[4]
 - Column Temperature: Ambient or controlled (e.g., 30°C).



- Injection Volume: 10-20 μL.[4]
- Detector: UV detector set to an appropriate wavelength (e.g., 240 nm).[4]
- Analysis: Inject the prepared standard and sample solutions into the HPLC system.
- Data Analysis:
 - Identification: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard.
 - Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine purity.
 - Quantification: If quantifying against a standard, use a calibration curve generated from the standard solutions.

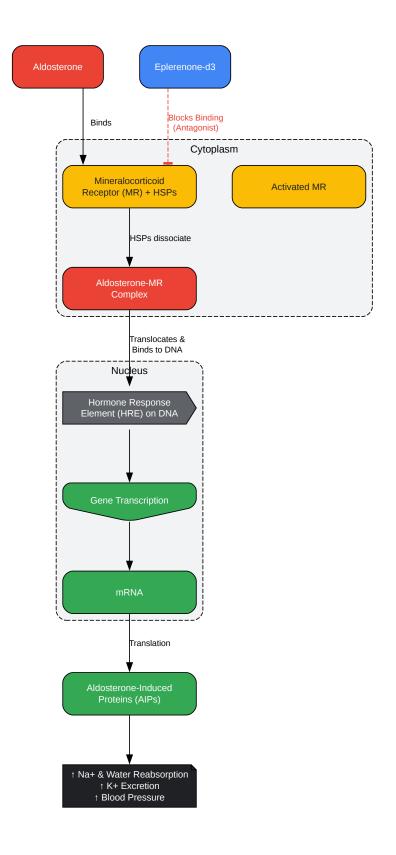
Mechanism of Action and Signaling Pathways

Eplerenone-d3, like its non-deuterated counterpart, functions as a selective antagonist of the mineralocorticoid receptor (MR). Its primary role is to interfere with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[7][9]

Genomic Signaling Pathway of Aldosterone and its Blockade

Aldosterone, produced in the adrenal gland, travels to target tissues like the kidney. There, it diffuses into the cell and binds to the mineralocorticoid receptor in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs). The activated Aldosterone-MR complex then translocates into the nucleus, where it binds to hormone response elements (HREs) on the DNA. This interaction promotes the transcription of specific genes, leading to the synthesis of aldosterone-induced proteins (AIPs). These proteins, in turn, increase the activity of sodium channels (ENaC) and the Na+/K+-ATPase pump, resulting in sodium and water reabsorption and potassium excretion, which elevates blood pressure. Eplerenone competitively binds to the mineralocorticoid receptor, preventing aldosterone from binding and initiating this entire signaling cascade.[3][7]





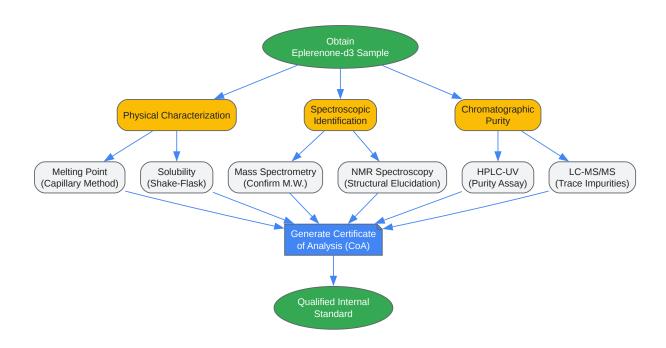
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Caption: Genomic pathway of Aldosterone and its competitive inhibition by Eplerenone-d3.



Experimental Workflow for Compound Characterization

The characterization of a chemical standard like **Eplerenone-d3** follows a logical workflow to confirm its identity, purity, and key physical properties before its use in quantitative assays.



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Caption: A typical experimental workflow for the characterization of **Eplerenone-d3**.

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